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Compound of Interest

Compound Name: Neohydroxyaspergillic Acid

Cat. No.: B3026324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of

Neohydroxyaspergillic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This

document includes predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for

sample preparation and data acquisition, and visual representations of workflows and structural

relationships to aid in the characterization and study of this bioactive fungal metabolite.

Neohydroxyaspergillic acid, a member of the aspergillic acid class of compounds, is a

secondary metabolite produced by fungi of the genus Aspergillus. Structurally identified as 2-

hydroxy-6-(1-hydroxy-2-methylpropyl)-3-isobutylpyrazine 1-oxide, this compound has garnered

interest for its antibacterial, antiviral, and antiprotozoan activities. NMR spectroscopy is an

indispensable tool for the structural elucidation and purity assessment of such natural products.

Predicted Quantitative NMR Data
Due to the limited availability of public, experimentally derived NMR data for

Neohydroxyaspergillic acid, the following tables present predicted ¹H and ¹³C NMR chemical

shifts. These predictions are based on the known chemical structure and analysis of spectral

data from structurally related pyrazine derivatives.

Table 1: Predicted ¹H NMR Spectral Data for Neohydroxyaspergillic acid (in CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-5 7.8 - 8.0 s -

H-1' 4.5 - 4.7 d 6.0 - 7.0

H-2' 2.0 - 2.2 m -

H-3' (CH₃) 1.0 - 1.2 d 6.5 - 7.5

H-3' (CH₃) 0.9 - 1.1 d 6.5 - 7.5

H-1'' 2.8 - 3.0 d 7.0 - 8.0

H-2'' 2.1 - 2.3 m -

H-3'' (CH₃) 0.9 - 1.0 d 6.0 - 7.0

H-3'' (CH₃) 0.8 - 0.9 d 6.0 - 7.0

1'-OH Variable br s -

2-OH Variable br s -

Table 2: Predicted ¹³C NMR Spectral Data for Neohydroxyaspergillic acid (in CDCl₃)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 155 - 160

C-3 140 - 145

C-5 120 - 125

C-6 150 - 155

C-1' 75 - 80

C-2' 30 - 35

C-3' (CH₃) 15 - 20

C-3' (CH₃) 15 - 20

C-1'' 45 - 50

C-2'' 25 - 30

C-3'' (CH₃) 20 - 25

C-3'' (CH₃) 20 - 25

Experimental Protocols
This section details the methodologies for the preparation of a Neohydroxyaspergillic acid
sample and its analysis by NMR spectroscopy.

I. Sample Preparation Protocol
Sample Weighing: Accurately weigh 5-10 mg of purified Neohydroxyaspergillic acid.

Solvent Selection: Choose a suitable deuterated solvent. Neohydroxyaspergillic acid is

soluble in ethanol, methanol, DMF, and DMSO.[1] For NMR analysis, deuterated chloroform

(CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.
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Filtration (Optional but Recommended): To remove any particulate matter that could affect

spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette

directly into a clean 5 mm NMR tube.

Transfer: Carefully transfer the solution to the NMR tube.

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Data Acquisition Protocol
The following are general acquisition parameters. These may need to be optimized based on

the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer

Pulse Program: Standard one-pulse sequence (e.g., zg30 on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 16-64.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (more scans are needed due to the low natural abundance of

¹³C).

Temperature: 298 K.

III. Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the NMR spectrum.

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at

7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50

ppm for ¹H and 39.52 ppm for ¹³C.

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their

precise chemical shifts.

Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships

within the Neohydroxyaspergillic acid molecule.
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Caption: Experimental workflow for NMR analysis.
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Caption: Structural components of Neohydroxyaspergillic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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